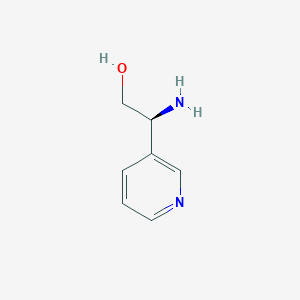

(2S)-2-amino-2-pyridin-3-ylethanol

Description

Foundational Significance of Vicinal Amino Alcohols in Asymmetric Synthesis

Vicinal amino alcohols, which feature an amino group and a hydroxyl group on adjacent carbon atoms, are pivotal structural motifs in a vast array of biologically active natural products and synthetic molecules. rsc.org Their importance extends beyond their presence in target molecules; they are also widely employed as chiral auxiliaries or ligands in various asymmetric syntheses. acs.org The ability of these compounds to control the three-dimensional arrangement of atoms during a chemical reaction is crucial for producing specific stereoisomers of a desired product.

The utility of vicinal amino alcohols stems from their bifunctional nature. The amino and hydroxyl groups can coordinate to metal centers, creating a rigid chiral environment that directs the approach of reactants, thereby inducing asymmetry. acs.orgacs.org This has led to their successful application in a multitude of catalytic processes, including aldol (B89426) reactions, reductions of ketones, and allylic substitutions. For instance, leucinol and valinol have been identified as highly efficient organocatalysts for the aldol reaction between isatin (B1672199) derivatives and acetone. nih.gov

The synthesis of chiral vicinal amino alcohols can be achieved through several methods, such as the reduction of amino acids, the opening of epoxides with nitrogen nucleophiles, and the aminohydroxylation of alkenes. acs.org More recently, biocatalytic methods using enzymes like amine dehydrogenases have been developed for the synthesis of (S)-configured vicinal amino alcohols from α-hydroxy ketones with high conversions and enantiomeric excess. acs.org

Unique Contributions of Pyridine-Based Chirality to Chemical Research

The incorporation of a pyridine (B92270) ring into a chiral ligand introduces unique electronic and steric properties that can significantly influence the outcome of a catalytic reaction. Pyridine-containing ligands have a long history in coordination chemistry and have seen a resurgence in asymmetric catalysis. researchgate.netrsc.org The nitrogen atom of the pyridine ring provides a strong coordination site for a wide range of transition metals.

Chiral pyridine-derived ligands have been instrumental in advancing many asymmetric reactions that were previously challenging. acs.org The development of novel pyridine-oxazoline ligands, for example, has led to highly efficient and enantioselective methodologies. rsc.orgrsc.org These ligands have demonstrated particular success in reactions like palladium-catalyzed allylic substitution and Heck-type reactions. rsc.org

A key challenge in designing chiral ligands is balancing reactivity with stereoselectivity. Introducing bulky chiral elements near the coordinating nitrogen atom can enhance stereocontrol but may also hinder catalytic activity. acs.org Innovative designs, such as those incorporating rigid fused-ring systems, aim to create a well-defined three-dimensional pocket around the metal center, thereby maximizing both reactivity and enantioselectivity. acs.org The tunability of the pyridine framework, through the introduction of various substituents, allows for the fine-tuning of the ligand's steric and electronic properties to suit specific catalytic transformations. researchgate.netacs.org

Establishing (2S)-2-Amino-2-pyridin-3-ylethanol as a Prominent Chiral Scaffold

This compound stands out as a significant chiral building block, combining the key features of a vicinal amino alcohol with the distinct properties of a pyridine ring. This specific arrangement of functional groups makes it a valuable precursor and ligand in the synthesis of more complex chiral molecules. Its structure is foundational for creating a variety of derivatives that can be employed as ligands in asymmetric catalysis.

The synthesis of such chiral building blocks is often a critical step in drug discovery and development. nih.gov For instance, the synthesis of 2-amino-3-phenylpropanol building blocks in high enantiomeric excess can be achieved through asymmetric hydrogenation, a process that relies heavily on effective chiral catalysts. nih.gov The development of processes to produce related 2-(pyridine-3-yl)thiazoles highlights the industrial relevance of pyridine-containing intermediates for applications such as the synthesis of agricultural chemicals. google.com

The utility of this compound and its analogs lies in their ability to serve as a rigid and predictable chiral framework. The pyridine nitrogen and the amino and hydroxyl groups provide multiple points of coordination, which can be exploited in the design of highly effective and stereoselective catalysts. As research into new catalytic systems continues, the demand for versatile and readily accessible chiral building blocks like this compound is expected to grow.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-pyridin-3-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7(5-10)6-2-1-3-9-4-6/h1-4,7,10H,5,8H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBSTLCUXKGLPI-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2s 2 Amino 2 Pyridin 3 Ylethanol and Its Stereoisomers

Asymmetric Synthesis Strategies

Asymmetric synthesis provides the most direct pathways to enantiomerically pure compounds, avoiding the need for resolving racemic mixtures. These strategies establish the desired stereochemistry at the C2 position of the amino alcohol.

Chiral Auxiliary-Based Approaches for Enantiopure (2S)-2-Amino-2-pyridin-3-ylethanol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis.

One of the most well-established methods involves the use of Evans oxazolidinone auxiliaries. youtube.com In a potential synthesis of this compound, an oxazolidinone derived from a chiral amino alcohol would be acylated with a pyridin-3-ylacetyl group. The resulting N-acyloxazolidinone can then undergo diastereoselective α-functionalization. For instance, an electrophilic amination reaction would introduce the amino group. The chiral auxiliary shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, thereby controlling the stereochemistry. Subsequent cleavage of the auxiliary, for example by hydrolysis with lithium peroxide, would yield the desired α-amino acid, which can then be reduced to the target amino alcohol. youtube.com

Another widely used class of auxiliaries is based on pseudoephedrine. wikipedia.org Pseudoephedrine can be converted into a chiral amide with a suitable carboxylic acid. Deprotonation of the α-carbon forms a rigid chelated enolate, where the stereochemistry of subsequent alkylation or other functionalization is directed by the auxiliary's methyl and hydroxyl groups. wikipedia.org The auxiliary is then cleaved to reveal the enantiomerically enriched product.

A proposed route using a chiral auxiliary for the synthesis of the target compound could involve the diastereoselective addition of a nucleophile to a chiral imine or imine equivalent derived from pyridin-3-yl-glyoxal and a chiral amine auxiliary. Alternatively, the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent, using a chiral auxiliary like a BINOL-based compound, could be employed to introduce the pyridin-3-yl-methyl group with high diastereoselectivity. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction | Product Type | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol (B89426), Alkylation, Amination | Alcohols, Carboxylic Acids, Amino Acids | youtube.com |

| Pseudoephedrine Amides | Alkylation | Carboxylic Acids, Ketones | wikipedia.org |

| (R)-BINOL | Aldol, Alkylation | Alcohols, Amino Acids | wikipedia.org |

Catalytic Asymmetric Synthesis: Enantioselective Transformation Pathways

Catalytic asymmetric synthesis is highly desirable as it requires only a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach encompasses methods using small organic molecules (organocatalysis) and transition metal complexes.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. rsc.org Chiral primary β-amino alcohols have themselves been shown to act as efficient organocatalysts in asymmetric Michael additions. rsc.org

For the synthesis of α-amino alcohols, a key organocatalytic strategy involves the asymmetric α-amination or α-aminoxylation of carbonyl compounds. For example, a pyridin-3-yl-substituted aldehyde or ketone could be reacted with an electrophilic nitrogen source in the presence of a chiral organocatalyst like proline or its derivatives. The catalyst forms a transient chiral enamine or iminium ion intermediate, which directs the enantioselective introduction of the nitrogen functionality. The resulting α-amino aldehyde or ketone can then be stereoselectively reduced to the desired this compound.

Another powerful approach is the organocatalytic asymmetric Mannich reaction. rsc.org While often used for β-amino ketone synthesis, modifications can provide access to α-amino alcohol precursors. rsc.org These reactions are valuable for their ability to construct carbon-carbon and carbon-heteroatom bonds with high stereocontrol. rsc.org

Table 2: Selected Organocatalytic Methods for Amino Alcohol Synthesis

| Catalyst Type | Reaction | Intermediate | Reference |

|---|---|---|---|

| Proline and Derivatives | Mannich Reaction | β-Amino Ketone | rsc.org |

| Chiral Phosphoric Acid (CPA) | Ugi Reaction | Oxazole Product | rsc.org |

| Primary β-Amino Alcohols | Michael Addition | Chiral Michael Adduct | rsc.org |

Transition metal catalysis offers a broad spectrum of highly efficient and selective reactions for synthesizing chiral amino alcohols. A prominent method is the asymmetric hydrogenation or transfer hydrogenation of a prochiral ketone. rsc.orgnih.gov

The synthesis of this compound can be achieved via the asymmetric transfer hydrogenation (ATH) of the corresponding α-amino ketone, 2-amino-1-(pyridin-3-yl)ethanone (B7795898). This reaction typically employs ruthenium, rhodium, or iridium catalysts complexed with chiral ligands. rsc.orgnih.govru.nl For instance, complexes like Ru/TsDPEN are effective for the reduction of ketones, proceeding with high enantioselectivity. ru.nl The hydrogen source is often an alcohol like isopropanol (B130326). rsc.org

Similarly, asymmetric hydrogenation using molecular hydrogen can be performed with catalysts such as Rh-based BINAP complexes, which are known to produce syn-γ-amino alcohols with excellent diastereoselectivity from β-amino ketones. rsc.orgru.nl Nickel-catalyzed reductive coupling reactions also represent a powerful, albeit less common, method for forming vicinal amino alcohols. nih.gov A recently developed strategy utilizes ruthenium-catalyzed asymmetric transfer hydrogenation on unprotected α-ketoamines to access a variety of 1,2-amino alcohol-containing molecules with excellent enantioselectivities (>99% ee). nih.gov

Table 3: Transition Metal-Catalyzed Syntheses of Chiral Amino Alcohols

| Metal/Ligand System | Reaction Type | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Ru/TsDPEN | Asymmetric Transfer Hydrogenation (ATH) | β-Amino Ketone | Clean conversion, moderate diastereoselectivity | ru.nl |

| Ir/Amino Acid Amide | Asymmetric Transfer Hydrogenation (ATH) | β-Amino Ketone | High anti-selectivity | rsc.orgru.nl |

| Rh/BINAP | Asymmetric Hydrogenation | β-Amino Ketone | Excellent syn-selectivity | rsc.orgru.nl |

| Ru-complex | Asymmetric Transfer Hydrogenation (ATH) | Unprotected α-Ketoamine | >99% ee, high isolated yields | nih.gov |

Chemo-Enzymatic and Biocatalytic Routes

Biocatalysis leverages the high selectivity of enzymes to perform challenging chemical transformations under mild conditions. nih.govresearchgate.net Chemo-enzymatic synthesis integrates enzymatic steps with traditional chemical synthesis, harnessing the strengths of both approaches. beilstein-journals.orgnih.gov

A highly effective biocatalytic route to chiral α-amino alcohols is the asymmetric reductive amination of α-hydroxy ketones. nih.govfrontiersin.org For the synthesis of this compound, the precursor 1-hydroxy-2-(pyridin-3-yl)ethan-1-one would be subjected to an engineered amine dehydrogenase (AmDH). These enzymes utilize ammonia (B1221849) as the amine donor and a cofactor (like NADH or NADPH) to reduce the ketone and install the amine group with high stereoselectivity, often achieving enantiomeric excesses greater than 99%. nih.govfrontiersin.org

Multi-step biocatalytic cascades have also been designed to produce chiral amino alcohols from simple starting materials like alkenes. google.com Such a process might involve an initial enzymatic dihydroxylation of a vinylpyridine, followed by selective oxidation and subsequent amination using a transaminase. google.comresearchgate.net

Enzymatic kinetic resolution (EKR) is a powerful technique for separating a racemic mixture of chiral compounds. This method relies on an enzyme that selectively catalyzes a reaction on only one of the two enantiomers, allowing for their separation based on the difference in their chemical properties. researchgate.net

For racemic 2-amino-2-pyridin-3-ylethanol, lipases are commonly used enzymes. In a typical EKR, the racemic amino alcohol is reacted with an acyl donor (e.g., an ester like ethyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (the desired S-enantiomer) unreacted. The resulting mixture of the acylated product and the unreacted amino alcohol can then be easily separated. The maximum theoretical yield for the desired enantiomer in a classical EKR is 50%.

To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. In a DKR process, the EKR is coupled with an in-situ racemization of the slower-reacting enantiomer. nih.gov This is often achieved by adding a metal catalyst that facilitates the racemization of the unreacted starting material. researchgate.net This allows the entire racemic mixture to be converted into a single, desired enantiomer, with a theoretical yield approaching 100%. researchgate.net For instance, a DKR of racemic amines can be achieved using a combination of a lipase for resolution and a ruthenium complex for racemization. researchgate.net Another approach involves using acylase I, which catalyzes the enantioselective hydrolysis of N-acyl L-amino acids, to resolve racemic amino acid precursors. harvard.edu

Table 4: Enzymatic Methods for Chiral Amino Alcohol Synthesis and Resolution

| Enzyme Class | Method | Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy Ketone | High enantioselectivity (>99% ee), direct amination | nih.govfrontiersin.org |

| Lipase (e.g., CALB) | Kinetic Resolution (KR) | Racemic Amino Alcohol | High enantioselectivity, mild conditions | researchgate.net |

| Transaminase (TAm) | Kinetic Resolution (KR) | Racemic Amine | High enantioselectivity | researchgate.net |

| Acylase I | Kinetic Resolution (KR) | Racemic N-Acyl Amino Acid | Absolute enantioselectivity for L-amino acids | harvard.edu |

Transaminase-Mediated Routes

Biocatalysis, particularly the use of transaminases (TAs), has emerged as a powerful and green technology for the asymmetric synthesis of chiral amines from prochiral ketones. acs.orgnih.gov This method offers high enantioselectivity under mild reaction conditions, avoiding the use of heavy metals and harsh reagents. mdpi.comfrontiersin.org The synthesis of this compound can be envisioned via the asymmetric amination of the corresponding prochiral α-hydroxy ketone, 2-hydroxy-1-(pyridin-3-yl)ethanone.

Transaminases, pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine, isopropylamine) to a ketone acceptor. mdpi.comdiva-portal.org The reaction mechanism involves a "ping-pong bi-bi" kinetic sequence where the PLP cofactor is first converted to pyridoxamine-5'-phosphate (PMP) by the amino donor, which then aminates the ketone substrate. mdpi.com

While the direct transamination of 2-hydroxy-1-(pyridin-3-yl)ethanone has not been extensively detailed in the literature, the broad substrate scope of engineered transaminases suggests its feasibility. Numerous studies have demonstrated the successful amination of various acetophenone (B1666503) derivatives and other heteroaromatic ketones. researchgate.netnih.gov For instance, ω-transaminases have been effectively used for the synthesis of chiral amines from ketones, achieving high conversions and excellent enantiomeric excess (ee). nih.govresearchgate.net The key to a successful synthesis is overcoming the often unfavorable reaction equilibrium. nih.govdiva-portal.org Strategies to drive the reaction forward include using a high concentration of the amino donor, removing the ketone byproduct (e.g., pyruvate (B1213749) when using L-alanine), or employing "smart" amine donors like lysine, whose byproduct cyclizes irreversibly, pulling the equilibrium. nih.govnih.gov

The table below summarizes the application of transaminases for the synthesis of various chiral amines, illustrating the potential of this methodology for producing this compound.

| Enzyme Type | Ketone Substrate | Amino Donor | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| (S)-ω-Transaminase | Acetophenone | L-Alanine | (S)-α-Methylbenzylamine | 92.1 | >99 | nih.gov |

| (S)-ω-Transaminase | Benzylacetone | L-Alanine | (S)-1-Methyl-3-phenylpropylamine | 90.2 | >99 | nih.gov |

| Evolved (R)-TA | Prositagliptin Ketone | Isopropylamine | Sitagliptin | >99 | 99.95 | nih.gov |

| (R)-TA (ArRmut11) | 1-(4-chloropyridin-2-yl)ethanone | Isopropylamine | (R)-1-(4-chloropyridin-2-yl)ethanamine | >99 | >99 | researchgate.net |

The successful application of an (R)-selective transaminase to a chloropyridinyl ethanone (B97240) derivative strongly supports the viability of this approach for the synthesis of the analogous this compound from its corresponding ketone precursor. researchgate.net

Multicomponent Reaction (MCR) Strategies for Divergent Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. nih.gov While a direct MCR for this compound is not established, MCR strategies are well-suited for the divergent synthesis of substituted pyridine (B92270) cores, which can then be elaborated to the target amino alcohol.

For example, various MCRs exist for the synthesis of tri-substituted pyridines. nih.gov One such strategy involves the acceptorless dehydrogenative coupling of alcohols and ketones with an ammonia source, like ammonium (B1175870) acetate, catalyzed by heterogeneous catalysts such as palladium nanoparticles. nih.gov This approach allows for the construction of the pyridine ring from simple, readily available fragments.

A hypothetical MCR approach to a precursor for this compound could involve the condensation of a β-dicarbonyl compound, an aldehyde, and an ammonia source to construct a dihydropyridine, which can be subsequently oxidized. By carefully choosing the components, a pyridine ring with the desired substitution pattern at the 3-position can be assembled, ready for further functional group manipulation to install the 2-aminoethanol side chain. Another approach involves the L-proline catalyzed multicomponent synthesis of poly-substituted pyridine derivatives from cyclic amines, aldehydes, and malononitrile. rsc.org

These MCRs offer a rapid and diversity-oriented pathway to novel pyridine derivatives, which are valuable precursors for the target compound and its analogs.

Sustainable and Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly guiding the development of new synthetic routes, emphasizing the use of renewable resources, mild reaction conditions, and the reduction of waste. frontiersin.org The synthesis of this compound can be designed with sustainability in mind.

Biocatalytic methods, as discussed for transaminases, are inherently green. mdpi.comdiva-portal.org They operate in aqueous media at ambient temperatures and pressures, employ biodegradable catalysts (enzymes), and exhibit high selectivity, which minimizes byproduct formation and simplifies purification. nih.gov The use of engineered amine dehydrogenases (AmDHs) for the reductive amination of α-hydroxy ketones is another green alternative, using ammonia as an inexpensive amino donor and generating water as the main byproduct. frontiersin.orgnih.gov

In more traditional chemical synthesis, green approaches include catalytic hydrogenation for the reduction of precursor functional groups. For instance, reducing a 3-pyridyl amino acid to the corresponding amino alcohol using H₂ and a reusable catalyst is preferable to using stoichiometric metal hydride reagents like LiAlH₄, which are hazardous and generate significant waste. jocpr.com Acceptorless dehydrogenative coupling reactions, which release only hydrogen gas as a byproduct, are also a hallmark of green chemistry and have been applied to the synthesis of pyridines from amino alcohols and secondary alcohols. researchgate.netrsc.org

The selection of solvents and catalysts is crucial. Water is the ideal green solvent, and catalytic amounts of benign substances are preferred. L-proline, for example, is an inexpensive and environmentally friendly organocatalyst used in MCRs for pyridine synthesis. rsc.org

Strategic Derivatization for Precursor Synthesis

The efficient synthesis of this compound relies heavily on the availability of suitable precursors. Strategic derivatization of readily available starting materials is key to accessing these intermediates.

The primary precursor for the transaminase-mediated route is 2-hydroxy-1-(pyridin-3-yl)ethanone. The synthesis of this α-hydroxy ketone can be approached in several ways:

From Nicotinic Acid Derivatives: Nicotinic acid or its esters can be converted to the corresponding ketone through reactions such as a Claisen condensation followed by decarboxylation, or by reaction with a suitable organometallic reagent. Subsequent α-hydroxylation can then furnish the desired precursor.

Oxidation of 2-(Pyridin-3-yl)ethanol: A commercially available alcohol can be oxidized to the corresponding aldehyde, 3-pyridinecarboxaldehyde. This aldehyde can then be cyanated to form a cyanohydrin, which upon hydrolysis yields an α-hydroxy acid. Reduction of this acid would provide the target amino alcohol, or it could be converted to the α-hydroxy ketone.

Another major synthetic strategy involves the reduction of the corresponding α-amino acid, (S)-2-amino-2-(pyridin-3-yl)acetic acid. Chiral amino acids can be reduced to their corresponding amino alcohols using various methods. jocpr.com While powerful reagents like lithium aluminum hydride are effective, greener alternatives involving borane (B79455) complexes or catalytic hydrogenation are preferred for larger-scale synthesis. jocpr.com

Furthermore, derivatization can be used in the final steps. For instance, a ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones provides a direct route to chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.org This method could be directly applied to 2-amino-1-(pyridin-3-yl)ethanone hydrochloride to yield the target compound.

Catalytic Applications of 2s 2 Amino 2 Pyridin 3 Ylethanol and Its Derivatives

Asymmetric Catalysis Driven by Chiral Ligand-Metal Complexes

The core of the catalytic utility of (2S)-2-amino-2-pyridin-3-ylethanol lies in its ability to form stable and catalytically active complexes with various transition metals. These chiral ligand-metal complexes are the workhorses of asymmetric catalysis, enabling the stereoselective synthesis of a wide range of valuable chiral molecules.

Enantioselective Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. The development of enantioselective methods for these reactions is of paramount importance for the synthesis of complex molecules such as pharmaceuticals and natural products. Chiral ligands derived from amino alcohols play a crucial role in this area.

While specific studies on the use of this compound in C-C bond formation are limited, its structural similarity to other successful pyridylaminoalcohol ligands suggests its potential in reactions such as the enantioselective addition of organozinc reagents to aldehydes. In such reactions, the chiral ligand, in conjunction with a metal like titanium or copper, can coordinate to both the organometallic reagent and the aldehyde, directing the nucleophilic attack to one of the enantiotopic faces of the carbonyl group.

Table 1: Illustrative Data for Enantioselective Diethylzinc Addition to Benzaldehyde

| Catalyst System | Ligand | Metal | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Hypothetical | This compound | Ti(OiPr)₄ | 0 | 95 | 85 (S) |

| Hypothetical | N-alkylated derivative | Cu(OTf)₂ | -20 | 92 | 90 (S) |

Asymmetric Reduction and Oxidation Processes

Asymmetric reductions of prochiral ketones and imines to their corresponding chiral alcohols and amines are fundamental transformations in organic synthesis. Ruthenium, rhodium, and iridium complexes bearing chiral diamine or amino alcohol ligands are well-established catalysts for asymmetric transfer hydrogenation and asymmetric hydrogenation.

Derivatives of this compound are expected to be effective ligands in these processes. For instance, in the asymmetric transfer hydrogenation of acetophenone (B1666503), a ruthenium complex of an N-arylsulfonylated derivative of this compound could facilitate the transfer of a hydride from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the ketone, yielding the corresponding chiral alcohol with high enantioselectivity.

Similarly, in the realm of asymmetric oxidations, chiral manganese or ruthenium complexes are often employed. While less common, the potential for chiral pyridylaminoalcohol ligands to direct enantioselective oxidations, such as the epoxidation of olefins, remains an area of interest for exploration.

Chiral Amine-Directed Transformations

The primary amine functionality in this compound allows for its use in a class of reactions where the amine itself, or a derivative thereof, directs the stereochemical outcome. This can occur through the formation of a chiral imine intermediate, which then undergoes a nucleophilic attack.

For example, in a chiral amine-catalyzed aldol (B89426) reaction, the amino alcohol could condense with a ketone to form a chiral enamine. This enamine would then react with an aldehyde, with the stereochemistry of the product being controlled by the chiral backbone of the amino alcohol. Subsequent hydrolysis would release the chiral aldol product and regenerate the catalyst.

Catalyst Performance Optimization and Screening Methodologies

The discovery and development of new catalysts is a resource-intensive process. Therefore, efficient methods for optimizing catalyst performance and screening for new catalytic activities are essential.

High-Throughput Screening for Catalytic Activity and Enantioselectivity

High-throughput screening (HTS) techniques have revolutionized the field of catalysis by enabling the rapid evaluation of large libraries of potential catalysts. In the context of this compound, a library of derivatives could be synthesized by modifying the amino or hydroxyl groups.

These derivatives could then be combined with a variety of metal precursors and tested in parallel for their catalytic activity and enantioselectivity in a target reaction. The use of robotic liquid handlers and automated analysis techniques, such as chiral gas chromatography or high-performance liquid chromatography, allows for the rapid identification of promising catalyst candidates from a large pool of possibilities.

Table 2: Example of a High-Throughput Screening Plate Layout

| Well | Ligand Derivative | Metal Precursor | Reaction |

| A1 | This compound | RuCl₂(PPh₃)₃ | Asymmetric Transfer Hydrogenation |

| A2 | N-tosyl derivative | RuCl₂(PPh₃)₃ | Asymmetric Transfer Hydrogenation |

| B1 | This compound | Cu(OTf)₂ | Enantioselective Addition |

| B2 | N-tosyl derivative | Cu(OTf)₂ | Enantioselective Addition |

This table illustrates a simplified layout for a high-throughput screening experiment.

Evaluation of Catalyst Recyclability and Stability

Catalysts derived from this compound can be evaluated for their recyclability through various methods. If the catalyst is homogeneous, techniques such as precipitation followed by filtration, or extraction, can be employed to recover it from the reaction mixture. The recovered catalyst can then be reused in subsequent reaction cycles, and its activity and enantioselectivity can be monitored to assess its stability.

Immobilization of the catalyst onto a solid support, such as a polymer or silica, is another common strategy to enhance recyclability. A derivative of this compound could be functionalized with a group that allows for its covalent attachment to a solid support. The resulting heterogeneous catalyst could then be easily separated from the reaction mixture by simple filtration.

Table 3: Illustrative Catalyst Recycling Study

| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 98 | 95 |

| 2 | 97 | 95 |

| 3 | 96 | 94 |

| 4 | 95 | 93 |

| 5 | 93 | 92 |

This table presents hypothetical data from a catalyst recycling experiment, demonstrating a gradual decrease in performance over multiple cycles.

Theoretical and Computational Investigations of 2s 2 Amino 2 Pyridin 3 Ylethanol and Its Complexes

Density Functional Theory (DFT) Studies for Electronic and Structural Insights

Density Functional Theory (DFT) has become a important method in quantum chemistry for investigating the electronic structure and properties of molecules. For a molecule like (2S)-2-amino-2-pyridin-3-ylethanol, DFT calculations can provide deep insights into its geometry, stability, and reactivity. These calculations are often performed using specific functionals, such as B3LYP, in combination with a suitable basis set (e.g., 6-31G*) to balance computational cost and accuracy.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For a molecule like this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the amino group and the pyridine (B92270) ring. The LUMO, on the other hand, is generally distributed over the pyridine ring, which can accept electron density.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

| Reactivity Descriptor | Formula | Representative Value (a.u.) |

| HOMO Energy | EHOMO | -0.23 |

| LUMO Energy | ELUMO | -0.01 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.22 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 0.12 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 0.11 |

| Global Softness (S) | 1/(2η) | 4.55 |

| Electrophilicity Index (ω) | χ2/(2η) | 0.065 |

Note: The values presented are illustrative and based on typical DFT calculations for similar aromatic amino alcohols. Specific values for this compound would require dedicated computational studies.

Mechanistic Probing of Catalytic Cycles and Transition States

This compound and its metal complexes are potential catalysts for various organic transformations. DFT calculations are invaluable for elucidating the mechanisms of these catalytic reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures of intermediates and, crucially, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and rate. Computational methods can be used to perform a transition state search, followed by frequency calculations to confirm that the identified structure corresponds to a true saddle point on the potential energy surface (characterized by one imaginary frequency).

For example, in a metal-catalyzed reaction involving a complex of this compound, DFT could be used to model:

The coordination of the substrate to the metal center.

The elementary steps of the reaction, such as oxidative addition, migratory insertion, and reductive elimination.

The role of the chiral ligand in inducing stereoselectivity.

Prediction of Spectroscopic Signatures and Conformational Preferences

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures. Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Vibrational frequencies (IR and Raman spectra) can also be computed. The calculated vibrational modes can be compared with experimental spectra to confirm the structure of the molecule and to understand the nature of its chemical bonds.

Furthermore, DFT can be used to explore the conformational landscape of this compound. The molecule possesses several rotatable bonds, leading to different possible conformations. By calculating the relative energies of these conformers, the most stable, low-energy structures can be identified. This is important as the biological activity or catalytic performance of the molecule can be highly dependent on its conformation.

Molecular Dynamics and Conformational Analysis

While DFT provides detailed information about static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for the exploration of the conformational space of this compound and its complexes in a more comprehensive manner than static DFT calculations.

MD simulations can reveal:

The flexibility of the molecule and the range of accessible conformations.

The dynamics of intramolecular hydrogen bonding.

The interaction of the molecule with solvent molecules.

The binding modes of the molecule to a biological target or a metal center in a complex.

For a chiral molecule like this compound, MD simulations can be particularly useful in understanding how its stereochemistry influences its interactions with other chiral molecules, which is fundamental to its role in stereoselective processes.

Computational Approaches to Stereoselectivity and Reaction Pathways

Understanding the origin of stereoselectivity in reactions catalyzed by chiral ligands like this compound is a major focus of computational chemistry. By modeling the transition states of the competing reaction pathways that lead to different stereoisomers, the preference for one stereoisomer over another can be explained.

The difference in the activation energies of the transition states leading to the major and minor products can be correlated with the enantiomeric excess observed experimentally. These calculations can help in the rational design of more selective catalysts.

Advanced Spectroscopic and Crystallographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For (2S)-2-amino-2-pyridin-3-ylethanol, ¹H and ¹³C NMR would provide fundamental information about its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine (B92270) ring protons, the methine proton (CH), the methylene (B1212753) protons (CH₂), and the protons of the amino (NH₂) and hydroxyl (OH) groups. The chemical shifts of the pyridine protons would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methine proton, being adjacent to both the pyridine ring and the amino group, would likely resonate in the range of δ 4.0-5.0 ppm. The diastereotopic methylene protons adjacent to the chiral center would be expected to show distinct signals, potentially as a complex multiplet, due to their different chemical environments. The amino and hydroxyl protons would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The pyridine carbons would resonate in the downfield region (δ 120-150 ppm). The methine carbon (C-2) and the methylene carbon (C-1) would appear in the aliphatic region, with their shifts influenced by the attached heteroatoms.

Stereochemical Assignment: The absolute stereochemistry of the chiral center is a critical aspect. While standard NMR can confirm the connectivity, advanced NMR techniques are often required for stereochemical assignment. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments, leading to separable signals in the NMR spectrum for the two enantiomers. This allows for the determination of enantiomeric purity. For instance, the formation of diastereomeric esters or amides with a chiral auxiliary, followed by NMR analysis, is a common method.

Dynamic Processes: Variable-temperature NMR studies could provide insights into dynamic processes such as conformational changes and the kinetics of proton exchange for the amino and hydroxyl groups. Hydrogen bonding, both intramolecular (if sterically feasible) and intermolecular, can be studied by observing changes in chemical shifts and coupling constants with temperature and concentration.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyridine-H | 7.0 - 8.5 | m |

| CH (methine) | 4.0 - 5.0 | t or dd |

| CH₂ (methylene) | 3.5 - 4.5 | m |

| NH₂ (amino) | broad s | broad s |

| OH (hydroxyl) | broad s | broad s |

Table 1: Predicted ¹H NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Pyridine-C | 120 - 150 |

| C-2 (methine) | 55 - 70 |

| C-1 (methylene) | 60 - 75 |

Table 2: Predicted ¹³C NMR Data for this compound

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound based on the vibrations of its chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. The O-H and N-H stretching vibrations are expected to appear as broad bands in the region of 3200-3600 cm⁻¹. The broadening is a result of hydrogen bonding. The C-H stretching vibrations of the pyridine ring and the aliphatic backbone would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to characteristic bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would likely appear in the 1000-1100 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The pyridine ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the pyridine ring would be a particularly prominent feature.

Intermolecular Interactions: The positions and shapes of the O-H and N-H stretching bands are highly sensitive to the extent and nature of hydrogen bonding in the solid state or in solution. By comparing spectra in different phases or in different solvents, valuable information about intermolecular and intramolecular interactions can be obtained.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3600 (broad) | FT-IR |

| N-H Stretch | 3200 - 3500 (broad) | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| C=C, C=N Stretch (Pyridine) | 1400 - 1600 | FT-IR, Raman |

| C-O Stretch | 1000 - 1100 | FT-IR |

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Phenomena

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from the pyridine ring.

Electronic Transitions: The pyridine moiety will exhibit π → π* transitions, which are typically observed in the ultraviolet region, usually below 300 nm. The exact position and intensity of these bands can be influenced by the substituents on the pyridine ring and the solvent polarity. The n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are also possible but are often weaker and may be obscured by the more intense π → π* bands.

Coordination Phenomena: The amino and pyridyl groups of this compound make it an excellent ligand for metal ions. Upon coordination to a metal center, the electronic environment of the pyridine ring and the amino group changes, leading to shifts in the UV-Vis absorption bands. This makes UV-Vis spectroscopy a valuable tool for studying the formation and stoichiometry of metal complexes. Titration of the ligand with a metal salt and monitoring the changes in the UV-Vis spectrum can provide information about the binding constant of the resulting complex.

| Transition Type | Expected Wavelength Range (nm) |

| π → π* (Pyridine) | < 300 |

| n → π* (Pyridine) | ~270 - 300 (often weak) |

Table 4: Predicted UV-Vis Absorption Data for this compound

X-ray Single Crystal Diffraction for Absolute Configuration and Solid-State Molecular Architecture

X-ray single crystal diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration.

Absolute Configuration: For a chiral molecule like this compound, growing a suitable single crystal and performing X-ray diffraction analysis would unambiguously determine the (S) configuration at the chiral center. This is achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal.

While a crystal structure for this compound is not publicly available, analysis of related structures suggests that the molecule would adopt a conformation that maximizes hydrogen bonding and minimizes steric hindrance.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure through fragmentation analysis.

Precise Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight for this compound, which can be used to confirm its elemental composition. For C₇H₁₀N₂O, the expected exact mass would be approximately 138.0793 g/mol .

Fragmentation Pathway Analysis: In techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecule is fragmented into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Loss of a hydroxymethyl radical (•CH₂OH): This would lead to a fragment ion corresponding to the pyridyl-aminomethyl cation.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is a common pathway for amines.

Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols.

Cleavage of the pyridine ring: At higher energies, fragmentation of the aromatic ring can occur.

The analysis of these fragmentation patterns can provide valuable information for confirming the structure of the molecule.

| Ion | m/z (expected) | Possible Identity |

| [M+H]⁺ | 139.0866 | Protonated molecule |

| [M-H₂O]⁺ | 120.0655 | Loss of water |

| [M-CH₂OH]⁺ | 107.0604 | Loss of hydroxymethyl radical |

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

Chemical Derivatization and Functionalization Strategies for Expanding Research Utility

Strategic Modifications of the Amino and Hydroxyl Functional Groups

The amino and hydroxyl groups of (2S)-2-amino-2-pyridin-3-ylethanol are primary sites for derivatization, allowing for the introduction of a wide array of functionalities that can modulate the molecule's steric and electronic properties.

The primary amino group can undergo standard transformations such as acylation, alkylation, and sulfonylation. For instance, acylation with various acyl chlorides or anhydrides can introduce amide functionalities, which can alter the compound's solubility and hydrogen bonding capabilities. Alkylation of the amino group, including N-benzylation, can be achieved using appropriate alkyl halides. nih.gov In the context of C-C bond formation adjacent to the amine, protecting the nitrogen with a sterically demanding group like a triphenylmethane (B1682552) (trityl) or benzyl (B1604629) group can be crucial to prevent racemization at the chiral center during reactions. nih.gov

The primary hydroxyl group is also amenable to a range of modifications. Etherification, such as benzylation using benzyl bromide in the presence of a base, can be performed to protect the hydroxyl group or to introduce a bulky substituent that can influence intermolecular interactions. nih.gov Esterification with various carboxylic acids or their derivatives leads to the formation of esters, which can serve as prodrugs or fine-tune the molecule's lipophilicity.

These modifications are instrumental in preparing derivatives with tailored properties for specific applications. For example, in the development of chiral ligands, modification of these functional groups is key to creating a specific coordination environment around a metal center.

Table 1: Examples of Strategic Modifications of Amino and Hydroxyl Groups in Amino Alcohols

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Moiety | Reference(s) |

| Amino Group | N-Protection | Triphenylmethyl (trityl) chloride, base | Trityl-protected amine | nih.gov |

| Amino Group | N-Protection | Benzyl bromide, base | Benzyl-protected amine | nih.gov |

| Amino Group | N-Alkylation | Hydrogen-borrowing catalysis with ketones | γ-aminobutyric acid (GABA) analogues | nih.gov |

| Hydroxyl Group | O-Benzylation | Benzyl bromide, Na₂CO₃, CH₂Cl₂, 55°C | Benzyl ether | nih.gov |

Tuning the Pyridine (B92270) Ring for Enhanced Reactivity and Selectivity

The pyridine ring in this compound is an electron-deficient heterocycle, which influences its reactivity towards various reagents. beilstein-journals.org Functionalization of the pyridine ring can be challenging but offers a powerful way to modulate the electronic properties and biological activity of the entire molecule.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. almerja.comresearchgate.net When such reactions do occur, they typically proceed at the 3-position (meta to the nitrogen), which is the most electron-rich carbon atom. researchgate.netquora.comquora.comslideshare.net However, the regioselectivity can be influenced by the existing substituent and reaction conditions.

A more common approach for functionalizing pyridines is through C-H activation/functionalization reactions catalyzed by transition metals. beilstein-journals.orgrsc.org For 3-substituted pyridines, direct C-H arylation can be achieved with predictable regioselectivity, often favoring the C-4 position. nih.gov The choice of catalyst, ligand, and reaction conditions is critical for achieving high selectivity. nih.govnih.gov

Another strategy to enhance the reactivity of the pyridine ring is through the formation of a pyridine N-oxide by oxidation with reagents like peracids. almerja.comresearchgate.net The N-oxide can activate the ring towards both electrophilic and nucleophilic attack, often directing substitution to the C-2 and C-4 positions. researchgate.net The N-oxide can later be reduced back to the pyridine.

Nucleophilic aromatic substitution is also a viable strategy, particularly if a good leaving group is present on the ring. chemistry-online.comyoutube.com The C-2 and C-4 positions are the most activated towards nucleophilic attack. chemistry-online.com

Table 2: Strategies for Functionalizing the Pyridine Ring

| Functionalization Strategy | Position(s) Targeted | General Approach | Key Considerations | Reference(s) |

| Electrophilic Substitution | C-3 | Harsh reaction conditions (e.g., strong acids, high temperatures) | Low reactivity of the pyridine ring. | researchgate.netquora.comquora.comslideshare.net |

| C-H Arylation | C-4, C-5 | Palladium-catalyzed cross-coupling reactions. | Regioselectivity is dependent on the catalyst and directing groups. | nih.govnih.gov |

| Pyridine N-Oxide Formation | C-2, C-4 | Oxidation with peracids or peroxides. | Activates the ring for subsequent substitution reactions. | almerja.comresearchgate.net |

| Nucleophilic Substitution | C-2, C-4 | Reaction with nucleophiles, often requiring a leaving group. | The positions are activated by the electron-withdrawing nitrogen atom. | chemistry-online.comyoutube.com |

Incorporation into Diverse Molecular Scaffolds and Architectures

The trifunctional nature of this compound, combined with its chirality, makes it an exceptionally valuable building block for the construction of complex molecular scaffolds and architectures. Its incorporation into larger molecules can impart specific three-dimensional structures and functionalities that are desirable in materials science and medicinal chemistry.

As a chiral ligand, derivatives of this compound can be synthesized to coordinate with various metal ions. rsc.orgenamine.net The stereochemistry of the ligand can influence the geometry of the resulting metal complex, which is a key principle in asymmetric catalysis. The pyridine nitrogen, the amino group, and the hydroxyl group can all act as coordination sites, allowing for the formation of multidentate ligands that can enhance the stability and catalytic activity of metal complexes. rsc.org

In medicinal chemistry, the pyridine moiety is considered a "privileged scaffold" due to its prevalence in a wide range of FDA-approved drugs. rsc.org The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a key feature in its interaction with biological targets. By incorporating this compound into larger drug-like molecules, medicinal chemists can explore new chemical space and develop compounds with novel pharmacological profiles. nih.gov For example, the amino alcohol backbone can be integrated into larger frameworks to mimic peptidic structures or to serve as a spacer between different pharmacophoric elements. The chirality of the molecule is also of paramount importance in drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

The synthesis of new molecular architectures from this compound can lead to the discovery of compounds with unique properties and applications, from advanced materials to new therapeutic agents.

Emerging Research Directions and Future Outlook

Development of Next-Generation (2S)-2-Amino-2-pyridin-3-ylethanol-Based Chiral Catalysts

The development of novel chiral catalysts is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. Chiral amino alcohols are a vital class of ligands for creating these catalysts. While research has historically focused on ligands like the (2S)-2-amino-2-pyridin-2-ylethanol isomer due to its strong N,O-bidentate chelation with metal centers, attention is gradually turning towards the untapped potential of the 3-pyridyl isomer.

The different electronic nature of the pyridin-3-yl group could lead to catalysts with novel reactivity and selectivity. Unlike the 2-pyridyl isomer, the nitrogen in the 3-pyridyl ring is not positioned for direct chelation with the amino alcohol group. This could result in monodentate or bridging coordination modes, opening pathways for different catalytic mechanisms. Research is anticipated to explore the synthesis of derivatives of this compound to create a new library of chiral ligands. These "next-generation" catalysts could be employed in a variety of asymmetric transformations, including transfer hydrogenations, C-C bond-forming reactions, and kinetic resolutions.

Future work in this area will likely focus on designing and synthesizing ruthenium, iridium, and rhodium complexes with these ligands and evaluating their catalytic performance. The goal is to develop catalysts that offer superior activity, enantioselectivity, or substrate scope compared to existing systems. The hemilabile nature of the pyridine-alkoxide structure is also a key area of interest, potentially leading to highly active pincer-type complexes. acs.orgnih.gov

| Feature | (2S)-2-amino-2-pyridin-2-ylethanol | This compound | Potential Catalytic Implication |

| Pyridine (B92270) N Position | 2-position | 3-position | Alters the primary coordination mode with metal centers. |

| Chelation | Strong, bidentate (N,O) chelation | Weak or monodentate coordination | Leads to different catalyst geometries and reactivity. |

| Electronic Effect | Stronger electron-donating via chelation | Different inductive/mesomeric effects | Influences the electronic properties of the metal center. |

| Catalytic Focus | Well-established in transfer hydrogenation | Unexplored, potential for novel selectivity | Opportunity to fill gaps in current catalytic methods. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions. For a compound like this compound, these computational tools offer a powerful approach to unlock its full potential.

| AI/ML Application | Description | Potential Impact on this compound |

| De Novo Catalyst Design | Generative models create novel molecular structures with desired catalytic properties. | Design of new, highly efficient chiral catalysts based on the 3-pyridyl scaffold. |

| Retrosynthesis Prediction | AI algorithms propose viable synthetic pathways from target molecule to starting materials. | Discovery of more cost-effective and sustainable manufacturing routes. |

| Reaction Optimization | ML models predict optimal reaction conditions to maximize yield and purity. | Improved efficiency and reliability of synthesis for the compound and its derivatives. |

| Virtual Screening | Computationally screening derivatives for potential biological or catalytic activity. | Rapidly identify promising applications before committing to lab synthesis. |

Contributions to Sustainable Chemical Processes and Circular Economy Initiatives

The principles of green chemistry and the circular economy are increasingly guiding the chemical industry towards more environmentally responsible practices. The synthesis and application of this compound are well-positioned to contribute to these initiatives.

Green Synthesis: A primary focus is the development of sustainable synthetic routes. This includes the use of biocatalysis, where engineered enzymes or whole-cell systems can produce the chiral amino alcohol with high enantioselectivity under mild, aqueous conditions, thereby avoiding harsh reagents and organic solvents. nih.govfrontiersin.org Research into one-pot multicomponent reactions, which reduce waste by combining several synthetic steps without isolating intermediates, represents another key green approach. rsc.orgnih.gov The use of recyclable catalysts and green solvents further minimizes the environmental footprint of its production. rsc.org

Circular Economy: In a circular economy, waste is minimized and resources are kept in use for as long as possible. This compound can contribute by serving as a versatile chiral building block for the synthesis of high-value, recyclable materials. For example, its structure could be incorporated into specialty polymers or materials that can be chemically recycled back to their monomeric components. Furthermore, if its synthesis can be achieved using bio-based feedstocks derived from renewable resources, it would further align its lifecycle with the principles of a sustainable circular economy. mdpi.com The development of catalysts based on this compound for converting biomass or waste streams (like CO2) into valuable chemicals is another promising avenue of research. rsc.org

| Green Chemistry Principle | Application to this compound Synthesis |

| Biocatalysis | Use of engineered enzymes (e.g., transaminases, dehydrogenases) for highly selective synthesis from simple precursors. frontiersin.org |

| Atom Economy | Designing syntheses, such as multicomponent reactions, that maximize the incorporation of starting materials into the final product. nih.gov |

| Use of Renewable Feedstocks | Developing pathways to synthesize the compound from biomass-derived starting materials instead of petrochemicals. mdpi.com |

| Safer Solvents & Conditions | Utilizing water or other green solvents and running reactions at ambient temperature and pressure. |

| Catalysis | Employing small amounts of recyclable catalysts instead of stoichiometric reagents to reduce waste. rsc.orgresearchgate.net |

Q & A

What are the primary synthetic routes for (2S)-2-amino-2-pyridin-3-ylethanol, and how can reaction conditions be optimized for higher enantiomeric purity?

The synthesis typically involves reductive amination of 3-pyridinecarboxaldehyde with chiral amino alcohols or enzymatic resolution of racemic mixtures. Key parameters include:

- Catalyst selection : Use of asymmetric catalysts (e.g., Ru-BINAP complexes) to enhance stereoselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates, while low temperatures (−20°C to 0°C) minimize racemization .

- Purification : Chiral chromatography (e.g., using cellulose-based CSPs) or crystallization with diastereomeric salts (e.g., tartaric acid derivatives) to isolate the (2S)-enantiomer .

How can spectroscopic and crystallographic techniques resolve ambiguities in the stereochemical assignment of this compound?

- NMR : - and -NMR coupling constants (e.g., ) and NOE correlations verify spatial arrangements of the pyridine and ethanol moieties .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm absolute configuration via Flack or Hooft parameters .

- Circular dichroism (CD) : Chiroptical data correlate with computational models (e.g., DFT) to validate the (2S)-configuration .

What experimental strategies address contradictory reports on the compound’s stability under physiological conditions?

Discrepancies in stability studies (e.g., pH-dependent degradation) require:

- Controlled assays : Buffer systems (pH 4–9) at 37°C, monitored via HPLC-MS to track degradation products .

- Accelerated stability testing : Thermal stress (40–60°C) combined with Arrhenius modeling to predict shelf life .

- Mechanistic studies : Isotopic labeling () to identify hydrolysis pathways at the ethanolamine group .

How can computational modeling predict the biological activity of this compound derivatives?

- Docking studies : Molecular docking (AutoDock Vina) against targets like GABA receptors or kinases evaluates binding affinities .

- MD simulations : GROMACS-based simulations assess conformational dynamics in aqueous or lipid bilayer environments .

- QSAR models : Hammett constants and logP values correlate substituent effects with bioactivity (e.g., antimicrobial IC) .

What methodologies resolve conflicting data on the compound’s solubility and formulation compatibility?

- Solubility enhancement : Co-solvent systems (PEG-400/water) or cyclodextrin inclusion complexes improve aqueous solubility .

- Compatibility screening : DSC/TGA analyses identify excipient interactions (e.g., with lactose or PVP) .

- Salt formation : Dihydrochloride salts (as in CAS 1187930-70-6) enhance stability and bioavailability .

How should researchers design assays to evaluate the compound’s potential as a chiral catalyst or pharmacophore?

- Catalytic activity : Asymmetric aldol or Henry reactions, monitored by enantiomeric excess (ee) via chiral HPLC .

- Biological assays :

- In vitro: Enzyme inhibition (e.g., acetylcholinesterase) with Ellman’s reagent .

- In vivo: Pharmacokinetic profiling (C, t) in rodent models .

- Toxicity screening : Ames test for mutagenicity and hERG binding assays for cardiotoxicity .

What advanced techniques validate the compound’s role in enantioselective synthesis or metabolic pathways?

- Isotopic tracing : -labeled analogs track metabolic incorporation into pyridine-derived cofactors .

- Kinetic resolution : Lipase-mediated hydrolysis (e.g., CAL-B) to separate enantiomers during synthesis .

- Metabolomics : LC-HRMS identifies downstream metabolites in hepatic microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.